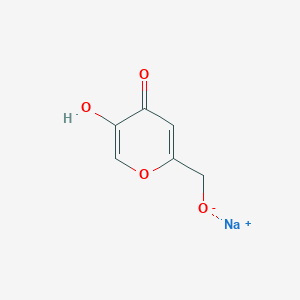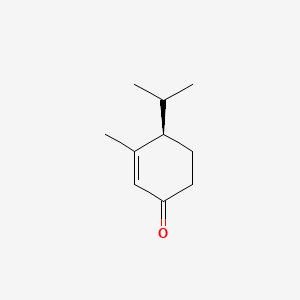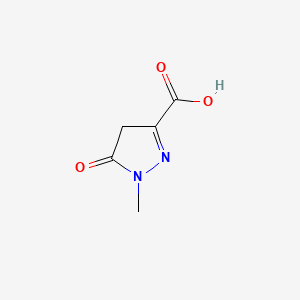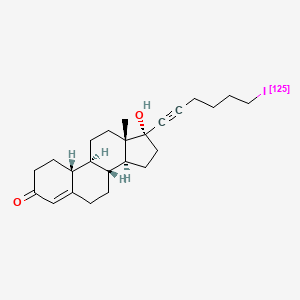![molecular formula C8H6N6 B568492 2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene CAS No. 117987-19-6](/img/structure/B568492.png)
2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine is a nitrogen-containing heterocyclic compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of fused pyrazine rings, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine typically involves the intermolecular cyclization of 2-alkylamino-3-chloro-5,6-dicyanopyrazine in the presence of tributylamine in N,N-dimethylformamide (DMF). This reaction yields 5,10-disubstituted-2,3,7,8-tetracyano-5,10-dihydrodipyrazino[2,3-b:2’,3’-e]pyrazines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Applications De Recherche Scientifique
5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,10-Dihydrodipyrido[2,3-b:2’,3’-e]pyrazine
- 5,10-Dihydrodipyrido[2,3-b:3,2-e]pyrazine
Uniqueness
5,10-Dihydrodipyrazino[2,3-b:2’,3’-e]pyrazine is unique due to its specific structural arrangement and the presence of multiple nitrogen atoms, which contribute to its reactivity and stability.
Propriétés
Numéro CAS |
117987-19-6 |
|---|---|
Formule moléculaire |
C8H6N6 |
Poids moléculaire |
186.178 |
Nom IUPAC |
5,10-dihydrodipyrazino[3,4-b:3/',4/'-f]pyrazine |
InChI |
InChI=1S/C8H6N6/c1-2-10-6-5(9-1)13-7-8(14-6)12-4-3-11-7/h1-4H,(H,9,11,13)(H,10,12,14) |
Clé InChI |
UOBCYHRVOJJGAR-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=N1)NC3=NC=CN=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


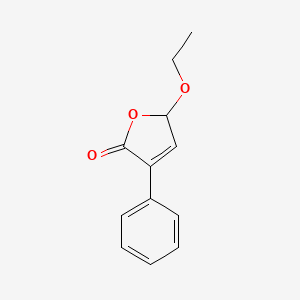

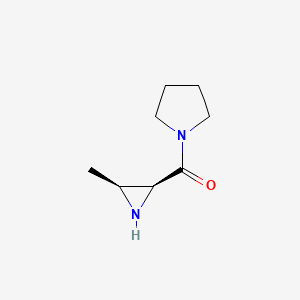
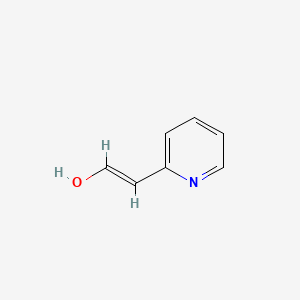
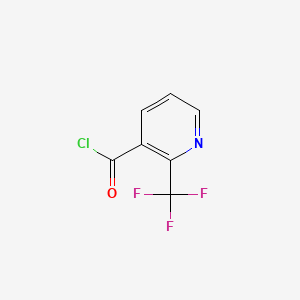
![(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one](/img/structure/B568423.png)
![[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B568424.png)
![2h-[1,4]Dioxepino[2,3-b]pyridine](/img/structure/B568426.png)
